

6-Bromo-2,2-dimethylchroman-4-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2,2-dimethylchroman-4-one

Cat. No.: B1283529

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CAS Number: 99853-21-1 Molecular Formula: $C_{11}H_{11}BrO_2$

This technical guide provides an in-depth overview of **6-Bromo-2,2-dimethylchroman-4-one**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical properties, a detailed experimental protocol for its synthesis, and its potential biological significance, particularly in the context of signaling pathways relevant to drug discovery.

Chemical and Physical Properties

6-Bromo-2,2-dimethylchroman-4-one belongs to the chromanone class of compounds, which are characterized by a benzopyran-4-one core structure. The presence of a bromine atom at the 6-position and two methyl groups at the 2-position influences its physicochemical properties and potential biological activity.

Property	Value	Reference
CAS Number	99853-21-1	[1]
Molecular Formula	C ₁₁ H ₁₁ BrO ₂	[1]
Molecular Weight	255.11 g/mol	[1]
Appearance	Solid (predicted)	
SMILES	<chem>O=C1C2=CC(Br)=CC=C2OC(C)(C)C1</chem>	[1]

Synthesis of 6-Bromo-2,2-dimethylchroman-4-one

The synthesis of **6-Bromo-2,2-dimethylchroman-4-one** can be achieved through a base-catalyzed aldol condensation followed by an intramolecular oxa-Michael addition. The general principle involves the reaction of a substituted 2'-hydroxyacetophenone with a ketone.

Experimental Protocol

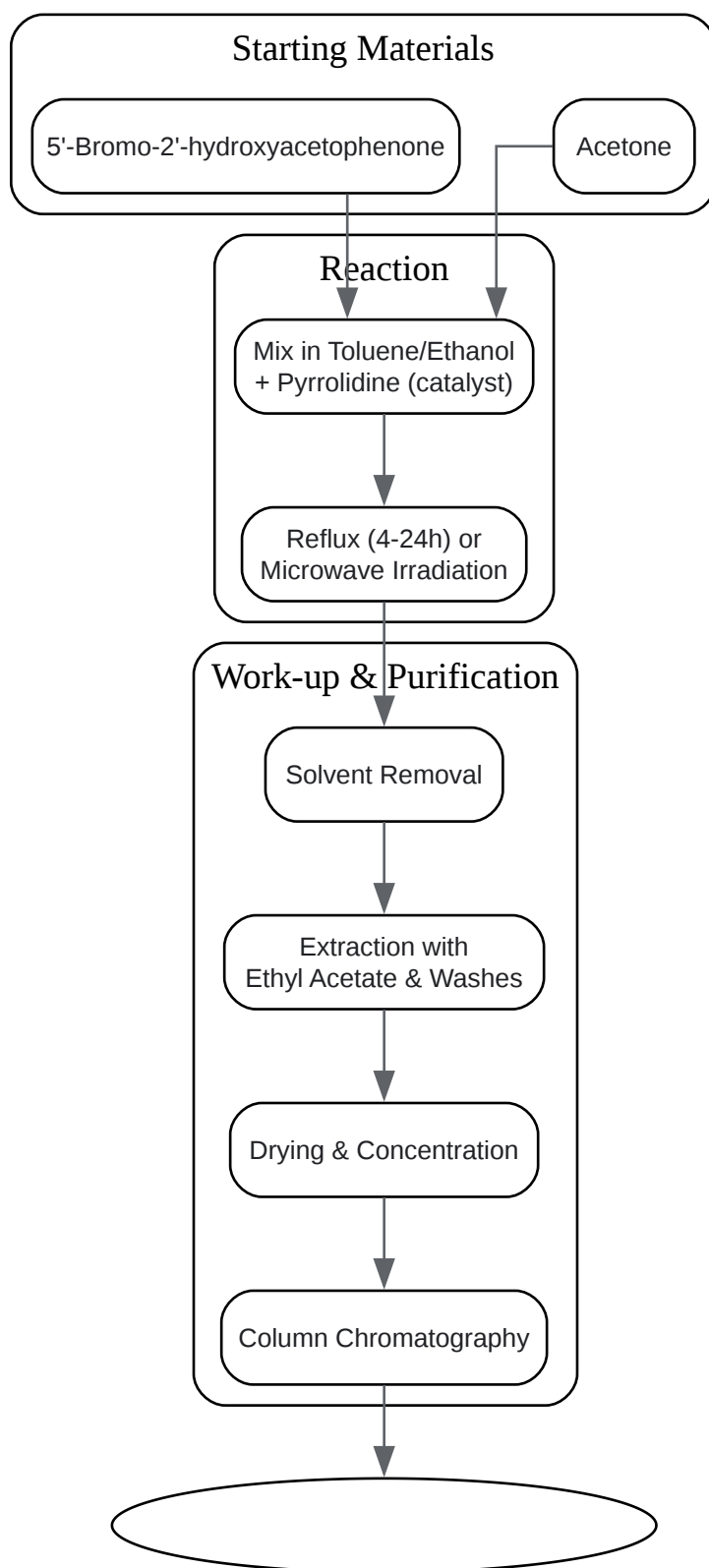
Materials:

- 5'-Bromo-2'-hydroxyacetophenone
- Acetone (reagent grade)
- Pyrrolidine (or other suitable base like piperidine or diisopropylamine)
- Ethanol (anhydrous)
- Toluene
- Hydrochloric acid (2N)
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- **Reaction Setup:** To a solution of 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as toluene or ethanol, add an excess of acetone (e.g., 10 eq).
- **Base Catalysis:** Add a catalytic amount of a secondary amine base, such as pyrrolidine (e.g., 0.3 eq). The use of bases like piperidine or diisopropylamine has also been reported to be effective in similar reactions.
- **Reaction Conditions:** The reaction mixture is typically heated to reflux for several hours (e.g., 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). In some instances, microwave irradiation can be employed to accelerate the reaction.
- **Work-up:** After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with 2N hydrochloric acid and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **6-Bromo-2,2-dimethylchroman-4-one**.

Reaction Workflow:



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Caption: Synthetic workflow for **6-Bromo-2,2-dimethylchroman-4-one**.

Spectroscopic Data

Based on studies of similarly substituted 2,2-dimethylchroman-4-ones, the following spectral characteristics are expected:

- ^1H NMR: The spectrum would likely show characteristic signals for the aromatic protons, a singlet for the C3 methylene protons, and a singlet for the two C2 methyl groups. The chemical shifts of the aromatic protons will be influenced by the bromine substituent.
- ^{13}C NMR: The spectrum would display signals for the carbonyl carbon (C4), the quaternary carbon (C2), the methylene carbon (C3), the two equivalent methyl carbons, and the aromatic carbons.
- IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of $1680\text{-}1690\text{ cm}^{-1}$.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (255.11 g/mol), with a characteristic isotopic pattern due to the presence of the bromine atom.

Biological Context and Signaling Pathways

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, as derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

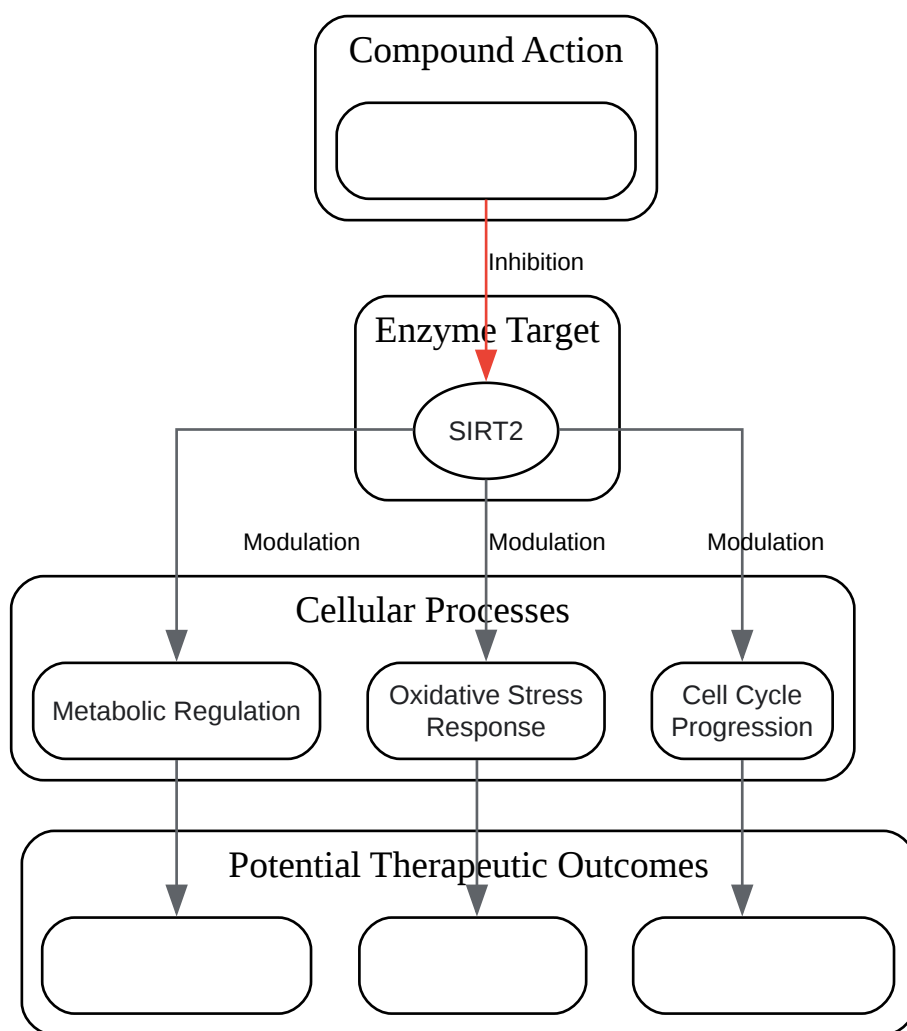
SIRT2 Inhibition

A significant area of interest for chroman-4-one derivatives is their potent and selective inhibition of Sirtuin 2 (SIRT2).^[2] SIRT2 is a NAD^+ -dependent deacetylase that plays a crucial role in various cellular processes, including metabolic regulation, cell cycle control, and oxidative stress response.

SIRT2 Signaling Pathway:

SIRT2 is primarily a cytosolic protein that deacetylates both histone and non-histone proteins. Its inhibition by compounds like **6-Bromo-2,2-dimethylchroman-4-one** could have several downstream effects:

- **Metabolic Regulation:** SIRT2 is involved in the regulation of glucose and lipid metabolism.[3] Inhibition of SIRT2 can impact pathways involving key metabolic regulators.
- **Oxidative Stress:** SIRT2 plays a role in the cellular response to oxidative stress.[4] Its inhibition may modulate the activity of transcription factors like FOXO3a, which are involved in antioxidant defense.
- **Cancer Proliferation:** SIRT2 has been implicated in the proliferation of cancer cells.[5] Inhibition of SIRT2 can lead to cell cycle arrest and apoptosis in tumor cells, making it a potential target for cancer therapy.



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Caption: Potential signaling impact of **6-Bromo-2,2-dimethylchroman-4-one** via SIRT2 inhibition.

Conclusion

6-Bromo-2,2-dimethylchroman-4-one is a synthetically accessible compound with significant potential for further investigation in drug discovery and development. Its core chromanone structure, coupled with its specific substitution pattern, makes it a promising candidate for the development of selective SIRT2 inhibitors. This technical guide provides a foundational resource for researchers interested in exploring the chemical synthesis and biological applications of this and related compounds. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

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- To cite this document: BenchChem. [6-Bromo-2,2-dimethylchroman-4-one: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283529#6-bromo-2-2-dimethylchroman-4-one-cas-number-and-molecular-formula]

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